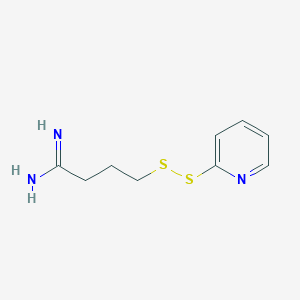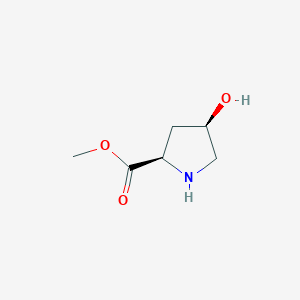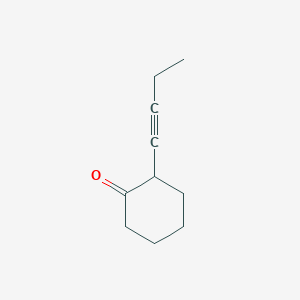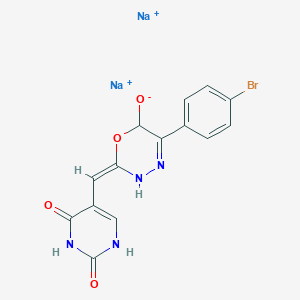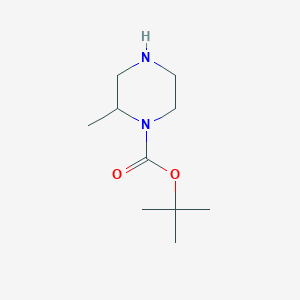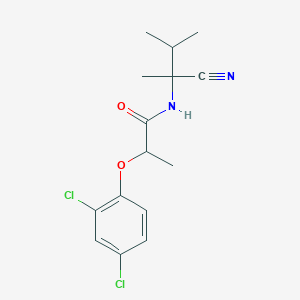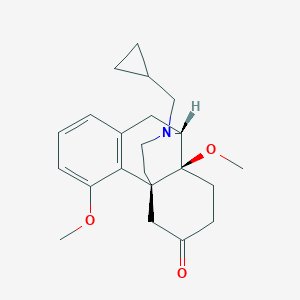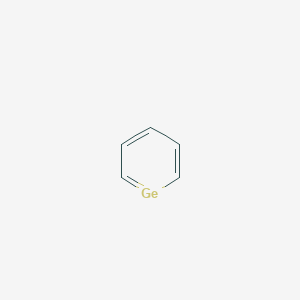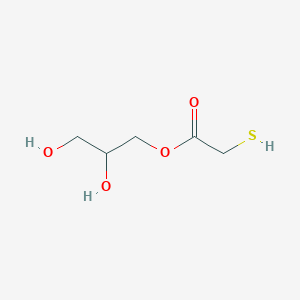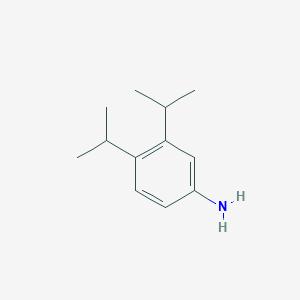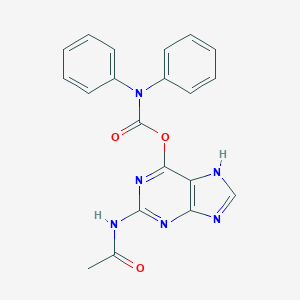
2-Acetamido-7H-purin-6-yl diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and characterization of purine derivatives, including those similar to "2-Acetamido-7H-purin-6-yl diphenylcarbamate," are crucial in understanding their chemical and physical properties. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
Purine derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and the use of Reformatsky reagents for introducing acetate groups to the purine nucleus (Hasník et al., 2009). Another approach involves the synthesis of N-(purin-6-yl) and N-(2-aminopurin-6-yl) conjugates with amino acids, showcasing the versatility in functionalizing the purine core (Krasnov et al., 2016).
Molecular Structure Analysis
The molecular structure of purine derivatives can be elucidated using single-crystal X-ray diffraction, revealing the spatial arrangement and bonding patterns within the molecule. For example, the crystal structure of similar compounds provides insight into the coordination environment and ligand geometry around metal centers in complexes (Mansuroğlu et al., 2008).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups or change the purine core's substitution pattern. These reactions are essential for modifying the compound's chemical properties for specific applications (Qu et al., 2009).
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesis of compounds similar to 2-Acetamido-7H-purin-6-yl diphenylcarbamate has been explored for their potential in photovoltaic applications. Specifically, compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been studied for their light harvesting efficiency (LHE) and free energy of electron injection, making them viable for use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Additionally, molecular docking studies have revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), highlighting their potential in ligand-protein interactions.
Synthesis and Characterization in Chemistry
Several studies have focused on the synthesis and characterization of compounds related to 2-Acetamido-7H-purin-6-yl diphenylcarbamate. For instance, research on the synthesis of nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide has provided insights into their molecular structure and potential applications (Mansuroğlu et al., 2008).
Microwave-Assisted Synthesis
The use of microwave irradiation has been found beneficial in accelerating the synthesis of purin-9-yl-acetamides, a process relevant to the production of compounds like 2-Acetamido-7H-purin-6-yl diphenylcarbamate (Austin et al., 2005). This method demonstrates the evolving techniques in chemical synthesis, particularly in the field of medicinal chemistry.
In Vitro Neuroprotective and MAO-B Inhibitory Activities
The design and synthesis of semi- and thiosemicarbazides containing methylxanthine moieties have shown in vitro neuroprotective effects and MAO-B inhibitory activities. These findings are significant in the context of neurological research and drug development (Mitkov et al., 2022).
Antimicrobial Applications
Novel substituted purine derivatives, which share a structural similarity with 2-Acetamido-7H-purin-6-yl diphenylcarbamate, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, indicating their potential use in antimicrobial therapies (Wu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXGPPEBHDNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-7H-purin-6-yl diphenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

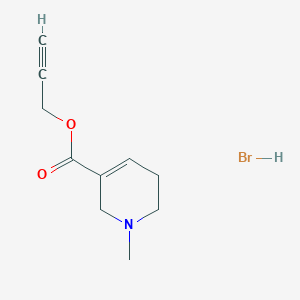
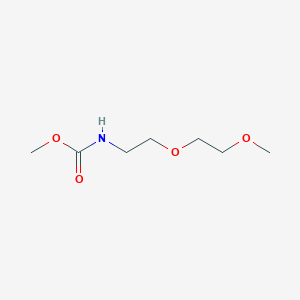
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
